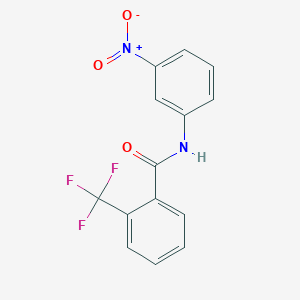
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, also known as NTFB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzamides and has a molecular formula of C14H9F3N2O3. NTFB is a white to yellowish powder that is sparingly soluble in water and soluble in organic solvents.
Mechanism of Action
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. However, excessive PARP activity can lead to depletion of cellular energy and ultimately cell death. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide inhibits PARP activity by binding to the enzyme and preventing its activation, thereby sensitizing cancer cells to DNA damage.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high potency and specificity for PARP inhibition. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a highly effective PARP inhibitor and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of using N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer to cells in culture.
Future Directions
There are several future directions for the use of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in scientific research. One potential direction is the development of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide-based therapeutics for cancer treatment. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical studies as a sensitizer for chemotherapy and radiation therapy, and further research is needed to evaluate its efficacy in clinical trials. Another potential direction is the use of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide as a tool for studying DNA repair mechanisms. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide can be used to selectively inhibit PARP activity and study the downstream effects on DNA repair pathways. Overall, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a promising compound with significant potential for scientific research and therapeutic development.
Synthesis Methods
The synthesis of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide involves the reaction between 3-nitroaniline and 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide as the final product. The synthesis of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a relatively simple and straightforward process, and the compound can be obtained in high yields.
Scientific Research Applications
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been extensively used in scientific research due to its unique properties. One of the major applications of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is in the field of biochemistry and molecular biology. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. PARP inhibition by N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)12-7-2-1-6-11(12)13(20)18-9-4-3-5-10(8-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYQKVZPUCIQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)



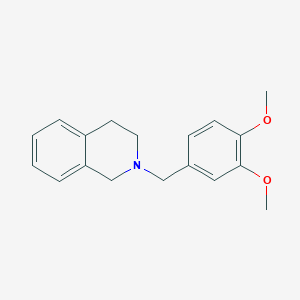
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)
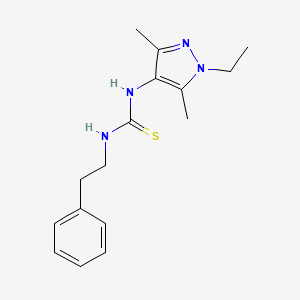
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)
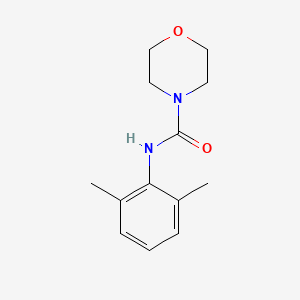
![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
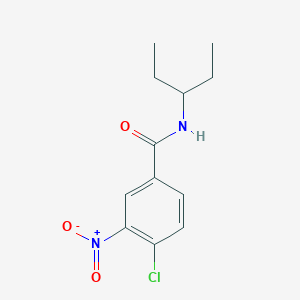
![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)